2-Amino-4-(9-ethylcarbazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
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Overview
Description
2-Amino-4-(9-ethylcarbazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including an amino group, a carbazole moiety, a chromene ring, and a nitrile group. These functional groups contribute to its diverse reactivity and potential utility in different research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(9-ethylcarbazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbazole Moiety: The synthesis begins with the preparation of the 9-ethylcarbazole intermediate through a Friedel-Crafts alkylation reaction.
Cyclization to Form the Chromene Ring: The 9-ethylcarbazole is then subjected to a cyclization reaction with appropriate reagents to form the chromene ring structure.
Introduction of the Amino and Nitrile Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(9-ethylcarbazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The amino and nitrile groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
2-Amino-4-(9-ethylcarbazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a potential drug candidate.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its structural similarity to other known pharmacologically active compounds.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its electronic properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(9-ethylcarbazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and other cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenoxazine Derivatives: These compounds share structural similarities and have been studied for their biological and optoelectronic properties.
Phenothiazine Derivatives: Known for their pharmacological activities, these compounds are used in medicine and industry.
Uniqueness
2-Amino-4-(9-ethylcarbazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its structural complexity allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-amino-4-(9-ethylcarbazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-2-27-18-7-4-3-6-15(18)16-12-14(10-11-19(16)27)22-17(13-25)24(26)29-21-9-5-8-20(28)23(21)22/h3-4,6-7,10-12,22H,2,5,8-9,26H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMSWGPTLRZFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)C5=CC=CC=C51 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385593 |
Source
|
Record name | 2-amino-4-(9-ethylcarbazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5283-36-3 |
Source
|
Record name | 2-amino-4-(9-ethylcarbazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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